2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile
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Overview
Description
2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of Isopropyl-Phenylamino Group: The isopropyl-phenylamino group can be introduced through a nucleophilic substitution reaction using 4-isopropylaniline.
Formation of Mercapto-Acrylonitrile Group: The mercapto-acrylonitrile group can be formed by reacting the intermediate compound with acrylonitrile and a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The benzothiazole ring and phenylamino group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Primary amines and reduced nitrile derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The isopropyl-phenylamino group may enhance binding affinity and specificity, while the mercapto-acrylonitrile group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazol-2-yl-3-(4-methyl-phenylamino)-3-mercapto-acrylonitrile
- 2-Benzothiazol-2-yl-3-(4-ethyl-phenylamino)-3-mercapto-acrylonitrile
- 2-Benzothiazol-2-yl-3-(4-tert-butyl-phenylamino)-3-mercapto-acrylonitrile
Uniqueness
Compared to similar compounds, 2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile has unique structural features that may enhance its biological activity and chemical reactivity. The isopropyl group can influence the compound’s lipophilicity and steric interactions, potentially leading to improved pharmacokinetic properties and target specificity.
Properties
Molecular Formula |
C19H17N3S2 |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide |
InChI |
InChI=1S/C19H17N3S2/c1-12(2)13-7-9-14(10-8-13)21-18(23)15(11-20)19-22-16-5-3-4-6-17(16)24-19/h3-10,12,22H,1-2H3,(H,21,23) |
InChI Key |
QKKPNTSETMSYPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Origin of Product |
United States |
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